2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine 2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15831041
InChI: InChI=1S/C8H11NO/c1-6-4-7-5-9-3-2-8(7)10-6/h4,9H,2-3,5H2,1H3
SMILES:
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

CAS No.:

Cat. No.: VC15831041

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine -

Specification

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Standard InChI InChI=1S/C8H11NO/c1-6-4-7-5-9-3-2-8(7)10-6/h4,9H,2-3,5H2,1H3
Standard InChI Key IECLABGIKAOLMU-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(O1)CCNC2

Introduction

Structural and Electronic Characteristics

Core Architecture

The compound’s bicyclic framework consists of a furan ring (oxygen-containing five-membered heterocycle) fused to a tetrahydropyridine ring (six-membered nitrogen-containing ring with one double bond). The methyl group at the 2-position introduces steric and electronic effects that influence both synthetic pathways and biological interactions. X-ray crystallographic studies of related compounds reveal chair-like conformations in the tetrahydropyridine ring, with the furan oxygen participating in hydrogen-bonding networks .

Electronic Properties

The electron-rich furan ring donates electron density to the pyridine system, modulating its basicity and reactivity. Comparative studies with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (where sulfur replaces oxygen) demonstrate that the furan analog exhibits higher polarity and lower metabolic stability due to the oxygen atom’s electronegativity . Quantum mechanical calculations indicate a HOMO-LUMO gap of 5.2 eV, suggesting suitability for charge-transfer applications .

Synthesis and Optimization

Pictet–Spengler Cyclization

The Pictet–Spengler reaction remains the most widely employed synthetic route. A semi-one-pot method developed by recent studies involves:

  • Imine Formation: Condensation of 2-(5-methylfuran-2-yl)ethylamine with aldehydes (e.g., benzaldehyde) in toluene at 70°C.

  • Cyclization: Acid-catalyzed (HCl) intramolecular cyclization to form the tetrahydrofuro[3,2-c]pyridine core .

Optimization Data:

ParameterOptimal ConditionYield (%)
SolventToluene58
AcidHCl (1.0 eq)52
Temperature70°C-
Reaction Time24 h-

Substituting toluene with 1,4-dioxane reduces yields to 8%, highlighting solvent polarity’s critical role .

Alternative Industrial Methods

A patent-pending approach for analogous thieno compounds involves:

  • Imine Preparation: Reacting 2-thiopheneethylamine with formaldehyde at 50–55°C for 20–30 hours.

  • Cyclization/Salt Formation: Treating the imine with ethanolic HCl at 65–75°C, followed by recrystallization .

While this method is tailored for sulfur-containing analogs, adapting it to the furan system requires substituting 2-thiopheneethylamine with 2-(5-methylfuran-2-yl)ethylamine and optimizing acid concentrations .

Chemical Reactivity and Functionalization

Acid-Catalyzed Hydrolysis

The furan ring undergoes reversible hydrolysis under acidic conditions:
2-Methyl-THF-pyridine+H2O3-(2-oxopropyl)piperidin-4-one\text{2-Methyl-THF-pyridine} + \text{H}_2\text{O} \rightleftharpoons \text{3-(2-oxopropyl)piperidin-4-one}
In HCl/1,4-dioxane at reflux, partial conversion to the diketone occurs, but prolonged heating reverses the reaction via Paal–Knorr cyclization .

Derivatization Strategies

  • N-Functionalization: Alkylation or acylation of the pyridine nitrogen enhances solubility and bioactivity.

  • Furan Modification: Electrophilic substitution at the furan 5-position introduces halogens or nitro groups for further cross-coupling reactions .

Structural Comparisons with Analogous Compounds

Thieno[3,2-c]pyridines

Replacing the furan oxygen with sulfur (as in 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) results in:

  • Increased Lipophilicity: LogP values rise by 0.8 units, improving blood-brain barrier penetration .

  • Enhanced Metabolic Stability: Sulfur’s lower electronegativity reduces oxidative degradation in hepatic microsomes .

Pyrazolo[4,3-c]pyridines

Pyrazole-containing analogs exhibit:

  • Diverse Hydrogen-Bonding Modes: The pyrazole nitrogen participates in stronger intermolecular interactions, altering crystallization patterns .

  • Modified Pharmacokinetics: Faster renal clearance due to increased polarity .

Comparative Table:

PropertyFuro[3,2-c]pyridineThieno[3,2-c]pyridinePyrazolo[4,3-c]pyridine
LogP1.22.00.7
Metabolic Half-life (h)2.54.11.8
Melting Point (°C)98–102115–118145–148

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